molecular formula C15H23NO B14715948 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine CAS No. 19969-14-3

2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine

Cat. No.: B14715948
CAS No.: 19969-14-3
M. Wt: 233.35 g/mol
InChI Key: SVWJZUHGLVIESB-UHFFFAOYSA-N
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Description

2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine is a heterocyclic organic compound featuring a five-membered ring with one nitrogen and one oxygen atom This compound is part of the oxazolidine family, known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions, providing good to excellent yields of the target oxazolidine.

Industrial Production Methods: Industrial production of oxazolidines, including this compound, often employs transition metal-catalyzed cascade reactions or extended one-pot asymmetric azaelectrocyclization . These methods are scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can convert oxazolidines to amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products:

    Oxidation: Oxazolidinones.

    Reduction: Amino alcohols.

    Substitution: Various substituted oxazolidines depending on the reagents used.

Scientific Research Applications

2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the nitrogen and oxygen atoms in the ring, which can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

    Oxazolidinones: These compounds are structurally similar but contain a carbonyl group in the ring.

    Oxazolines: Similar five-membered rings but with different substituents and reactivity.

    Imidazoles: Another class of five-membered heterocycles with nitrogen atoms.

Uniqueness: 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

19969-14-3

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-methyl-5-pentyl-3-phenyl-1,2-oxazolidine

InChI

InChI=1S/C15H23NO/c1-3-4-6-11-14-12-15(16(2)17-14)13-9-7-5-8-10-13/h5,7-10,14-15H,3-4,6,11-12H2,1-2H3

InChI Key

SVWJZUHGLVIESB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(N(O1)C)C2=CC=CC=C2

Origin of Product

United States

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